molecular formula C8H12N2S B14904044 n-Allyl-4-ethylthiazol-2-amine

n-Allyl-4-ethylthiazol-2-amine

Cat. No.: B14904044
M. Wt: 168.26 g/mol
InChI Key: QTSMDXMXSSHMAA-UHFFFAOYSA-N
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Description

n-Allyl-4-ethylthiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules. The presence of both nitrogen and sulfur atoms in the thiazole ring makes it a versatile entity in chemical reactions and biological systems.

Preparation Methods

The synthesis of n-Allyl-4-ethylthiazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to produce an intermediate, which then undergoes cyclization with thioureas to form the thiazole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

n-Allyl-4-ethylthiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

n-Allyl-4-ethylthiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-Allyl-4-ethylthiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as EGFR and VGFR kinase, which are involved in cell signaling and proliferation . The compound may also interact with DNA, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

n-Allyl-4-ethylthiazol-2-amine can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

4-ethyl-N-prop-2-enyl-1,3-thiazol-2-amine

InChI

InChI=1S/C8H12N2S/c1-3-5-9-8-10-7(4-2)6-11-8/h3,6H,1,4-5H2,2H3,(H,9,10)

InChI Key

QTSMDXMXSSHMAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)NCC=C

Origin of Product

United States

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